2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-2-pyrrol-1-ylpropan-1-amine |
InChI |
InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H,7,9H2,1-2H3 |
InChI Key |
ULCNLXDCMWIABU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)N1C=CC=C1 |
Origin of Product |
United States |
Contextual Significance of Pyrrole and Amine Scaffolds in Organic Chemistry
Pyrrole (B145914) and amine functional groups are foundational scaffolds in the field of organic and medicinal chemistry. Their prevalence in a vast array of biologically active molecules underscores their importance.
The pyrrole ring is a five-membered aromatic heterocycle that is a core component of numerous natural products and synthetic pharmaceuticals. mdpi.combiolmolchem.com It is a key structural element in vital biological molecules such as heme, chlorophyll, and vitamin B12. researchgate.net In medicinal chemistry, the pyrrole scaffold is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netnih.gov The versatility of the pyrrole ring allows it to interact with various biological targets, making it a valuable template for the design of new therapeutic agents. researchgate.net
Similarly, the amine functional group is crucial in the molecular architecture of many physiologically active compounds. As a basic nitrogen-containing group, it can participate in hydrogen bonding and ionic interactions, which are critical for molecular recognition at biological targets like enzymes and receptors. The presence of an amine group often influences a molecule's physicochemical properties, such as solubility and lipophilicity, which are key parameters in drug design. The pyrrolidine (B122466) ring, the saturated analogue of pyrrole, is another nitrogen heterocycle widely used by medicinal chemists to explore pharmacophore space effectively. nih.gov
The combination of a pyrrole ring and an amine group within a single molecule, as seen in 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine, creates a unique chemical entity with potential for diverse applications, motivating its study in chemical research.
Overview of Structural Features and Synthetic Interest in 2 Methyl 2 1h Pyrrol 1 Yl Propan 1 Amine
The specific arrangement of atoms in 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine defines its chemical identity and potential reactivity.
The molecular structure consists of a pyrrole (B145914) ring where the nitrogen atom is substituted with a 2-methylpropan-1-amine group at the 2-position. This linkage creates a tertiary carbon atom attached directly to the pyrrole nitrogen, which introduces steric bulk and specific conformational features to the molecule.
| Property | Value |
| Molecular Formula | C₈H₁₄N₂ |
| Molecular Weight | 138.21 g/mol |
| SMILES | CC(C)(CN)N1C=CC=C1 |
| InChIKey | PUKVGBPMTQRQGP-UHFFFAOYSA-N |
Table 1: Key Identifiers for this compound.
Predicted physicochemical properties suggest its potential behavior in various chemical environments.
| Predicted Property | Value |
| LogP (Partition Coefficient) | 1.42 |
| Topological Polar Surface Area | 24.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Table 2: Predicted Physicochemical Properties.
The synthetic interest in this compound stems from the broader challenge and importance of synthesizing substituted pyrroles. A variety of methods have been developed for pyrrole synthesis, with the Paal-Knorr synthesis being a prominent route. organic-chemistry.org This method typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the target compound, this would involve the reaction of a suitable 1,4-diketone with 2-methylpropan-1-amine. The efficiency of such syntheses can be high, aligning with principles of green chemistry. vulcanchem.com Researchers are continuously exploring novel and more efficient synthetic pathways to access diverse pyrrole derivatives. researchgate.net
Scope and Research Objectives for Academic Investigation of the Compound
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections. The most apparent disconnection is at the C-N bond between the pyrrole nitrogen and the tertiary carbon of the propan-1-amine substituent. This leads to a pyrrole anion (or a suitable equivalent) and a carbocation precursor for the 2-methylpropan-1-amine side chain.
Another key disconnection involves breaking the bonds forming the pyrrole ring itself. This approach considers the entire N-substituted pyrrole as the target of a cyclization reaction. This strategy opens up possibilities of employing classical pyrrole syntheses where the primary amine, 2-methyl-2-aminopropan-1-amine, is a key building block.
Finally, a functional group interconversion strategy can be envisioned where the primary amine is derived from a more stable precursor, such as a nitro or cyano group, which is introduced earlier in the synthetic sequence. This approach can mitigate potential complications arising from the reactivity of the primary amine during pyrrole ring formation.
Classical and Novel Synthetic Routes for Pyrrole Ring Formation
The formation of the pyrrole ring is a cornerstone of the synthesis of this compound. Several classical and modern methods can be adapted for this purpose.
Paal-Knorr Condensation and Modifications
The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.net For the synthesis of the target molecule, this would involve the reaction of a 1,4-dicarbonyl, such as 2,5-hexanedione (B30556), with 2-methyl-2-aminopropan-1-amine.
The reaction is typically carried out under thermal conditions, often without a solvent, or in the presence of a protic or Lewis acid catalyst. researchgate.netorganic-chemistry.org A plausible synthetic route involves the acid-catalyzed ring-opening of 2,5-dimethylfuran (B142691) to generate 2,5-hexanedione, which then reacts with 2-methylpropan-1-amine under solvent-free, thermal conditions (80–120°C) to yield the desired N-substituted pyrrole. vulcanchem.com This method is reported to achieve high yields, in the range of 80-95%. vulcanchem.com
| Parameter | Optimal Value | Impact on Yield |
| Temperature | 100°C | Maximizes cyclization rate |
| Reaction Time | 24–48 h | Ensures complete conversion |
| Catalyst | None (neat) | Reduces potential byproducts |
This interactive data table is based on generalized conditions for Paal-Knorr reactions and specific information for the target molecule.
Modifications to the classical Paal-Knorr conditions have been developed to improve yields and reaction times, and to accommodate a wider range of substrates. These include the use of microwave irradiation and various catalysts.
Hantzsch Pyrrole Synthesis Approaches
The Hantzsch pyrrole synthesis offers an alternative route, involving the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. rsc.orgwikipedia.org In the context of synthesizing this compound, 2-methyl-2-aminopropan-1-amine would serve as the amine component.
The mechanism proceeds through the formation of an enamine from the β-ketoester and the primary amine, which then attacks the α-haloketone. rsc.org Subsequent cyclization and dehydration yield the substituted pyrrole. A solid-phase adaptation of the Hantzsch synthesis has been developed, which could be applicable for the synthesis of analogues. researchgate.netnih.gov However, the steric hindrance of the tertiary alkyl amine substituent in the target molecule might pose a challenge for this reaction, potentially leading to lower yields compared to less hindered amines.
Multi-Component Reactions for Pyrrole and Amine Integration
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. mdpi.comorientjchem.org Several MCRs have been developed for the synthesis of substituted pyrroles. mdpi.comsemanticscholar.org For the target molecule, an MCR could potentially integrate the amine functionality and the pyrrole ring in a single operation.
Strategies for Propane-1-amine Chain Installation and Pyrrole Substitution
The introduction of the this compound side chain onto a pre-formed pyrrole ring or the formation of the amine functionality at a late stage of the synthesis are key strategic considerations.
Amination Reactions (e.g., reductive amination, direct amination)
Reductive Amination: This powerful method can be employed to introduce the amine functionality. organic-chemistry.org A plausible route involves the synthesis of a ketone precursor, such as 2-methyl-2-(1H-pyrrol-1-yl)propan-1-one, followed by reductive amination. This ketone could be prepared through various standard organic transformations. The subsequent reaction with an amine source, such as ammonia, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation, would yield the target primary amine. organic-chemistry.orgnih.gov One of the key advantages of reductive amination is its ability to form C-N bonds in a controlled manner, often avoiding the over-alkylation issues that can plague direct alkylation methods. nih.gov
Direct Amination: Direct amination strategies involve the formation of a C-N bond by reacting a suitable precursor with an amine. In this context, a halogenated pyrrole could react with 2-methylpropan-1-amine in the presence of a base like potassium carbonate. vulcanchem.com However, the direct alkylation of pyrrole at the nitrogen atom with a sterically hindered tertiary alkyl halide can be challenging.
Alkylation of Pyrroles
The alkylation of pyrroles is a direct method for the formation of N-substituted pyrrole derivatives. This approach typically involves the reaction of a pyrrole salt with an appropriate alkylating agent. In the context of synthesizing this compound, this would involve the N-alkylation of pyrrole with a suitable 2-methylpropan-1-amine derivative. The nucleophilicity of the pyrrole nitrogen can be enhanced by using a base to deprotonate the N-H bond, forming a pyrrolide anion which then reacts with an electrophilic carbon. chemistrysteps.comorganic-chemistry.org
A general representation of this reaction is the SN2 displacement of a leaving group on the aminopropane moiety by the pyrrolide anion. libretexts.org The choice of base and solvent is crucial for the success of this reaction, with common systems including potassium hydroxide (B78521) in acetone (B3395972) or potassium carbonate in DMF. researchgate.net The use of ionic liquids has also been explored as a green alternative to traditional organic solvents, often leading to excellent yields and high regioselectivity for N-substitution. organic-chemistry.orgorganic-chemistry.org
For the synthesis of the target compound, a potential precursor would be a 2-methyl-2-halopropan-1-amine or a related derivative where the amino group is protected to prevent self-alkylation. The reaction would proceed via nucleophilic attack of the pyrrolide on the electrophilic carbon of the aminopropane derivative.
A significant challenge in this methodology is the potential for polyalkylation, although this is less of a concern when alkylating the pyrrole nitrogen. chemistrysteps.com The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired N-alkylated product. researchgate.net
Palladium-Catalyzed Amination Methodologies
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, represents a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is broadly applicable to the synthesis of aryl and heteroaryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgacsgcipr.org While not a direct method for the synthesis of this compound from pyrrole itself, the principles are highly relevant for the synthesis of amine-containing compounds.
The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgacsgcipr.org The choice of ligand is critical for the efficiency of the catalyst, with sterically hindered phosphine (B1218219) ligands being particularly effective. acsgcipr.orgresearchgate.net
In the context of synthesizing analogues of the target compound, palladium-catalyzed amination could be employed to couple a functionalized pyrrole (e.g., a halopyrrole) with an appropriate amine, or to couple an aryl halide with an amine that already contains the pyrrole moiety. This methodology offers a high degree of functional group tolerance and allows for the synthesis of a wide range of complex amines. thieme-connect.comnih.gov Recent advancements have led to the development of highly active catalyst systems that can operate under mild conditions and with low catalyst loadings. nih.gov
Metal-Free and Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. For the synthesis of pyrrole derivatives, several metal-free and green chemistry approaches have been reported. These methods aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation. lucp.netdntb.gov.ua
One prominent green approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.orgsemanticscholar.org This reaction can often be carried out under solvent-free conditions or in environmentally friendly solvents like water. organic-chemistry.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of 2,5-hexanedione with 2-methyl-2-aminopropan-1-amine.
Other green methodologies include the use of microwave irradiation to accelerate reaction times and improve yields, as well as the use of solid acid catalysts or ionic liquids that can be easily recovered and reused. lucp.netresearchgate.net Mechanochemical methods, such as ball milling, have also been employed for the solventless synthesis of N-substituted pyrroles, often using bio-sourced organic acids as catalysts. lucp.net Furthermore, visible-light-mediated photocatalysis has emerged as a powerful tool for the synthesis of highly functionalized pyrroles under mild conditions. lucp.net Tandem reactions that form multiple bonds in a single operation are also a key feature of green chemistry, and copper-catalyzed tandem C-N bond formation has been used to synthesize pyrroles from readily available precursors. nih.govnih.gov
These metal-free and green approaches offer significant advantages in terms of sustainability and are increasingly being adopted in both academic and industrial settings for the synthesis of pyrrole-containing compounds.
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. rsc.orgdntb.gov.ua
One approach to introduce chirality is to use a chiral starting material. For example, a chiral amino alcohol can be used as a precursor to the aminopropane moiety. nih.gov The pyrrole ring can then be introduced via a Paal-Knorr reaction, preserving the stereochemistry of the chiral center. nih.govresearchgate.net
Another strategy is to employ a chiral catalyst to induce stereoselectivity in the reaction. Transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is a well-established method for the synthesis of chiral amines. acs.org This approach could be adapted to produce chiral analogues of the target compound. For instance, a prochiral enamine containing the pyrrole moiety could be hydrogenated using a chiral rhodium or iridium catalyst to give the desired chiral amine with high enantioselectivity. acs.org
The development of stereoselective multicomponent reactions also provides a powerful tool for the synthesis of complex chiral molecules in a single step. For example, a stereoselective synthesis of spirocyclic pyrrolidines has been achieved using a one-pot, three-component reaction catalyzed by L-proline functionalized manganese ferrite (B1171679) nanorods. rsc.org While not directly applicable to the target compound, this demonstrates the potential of catalytic multicomponent reactions for the synthesis of chiral pyrrole-containing structures.
Optimization of Reaction Conditions and Process Chemistry Studies
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and ensure the process is scalable and cost-effective. For the N-alkylation of pyrroles, several parameters can be varied to achieve the optimal outcome. These include the choice of base, solvent, temperature, and the stoichiometry of the reactants. researchgate.net
A systematic study of the N-propargylation of a pyrrole derivative demonstrated the importance of the base and solvent system. The use of potassium carbonate in DMF was found to be superior to potassium hydroxide in acetone, leading to a significant increase in yield. researchgate.net The amount of base used was also found to be a critical factor, with an optimal ratio of base to pyrrole being identified. researchgate.net
The following interactive table summarizes the optimization of reaction conditions for a representative N-alkylation of a pyrrole derivative.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (1.2) | Acetone | Room Temp | 14 | 10 |
| 2 | K₂CO₃ (4.0) | DMF | Room Temp | 14 | 87 |
| 3 | K₂CO₃ (2.0) | DMF | Room Temp | 14 | 75 |
| 4 | K₂CO₃ (6.0) | DMF | Room Temp | 14 | 87 |
| 5 | K₂CO₃ (4.0) | DMF | 50 | 14 | 85 |
| 6 | K₂CO₃ (4.0) | DMF | 80 | 14 | 86 |
This data is representative of a typical optimization study for the N-alkylation of a pyrrole derivative and is based on findings from similar reactions. researchgate.net
Process chemistry studies focus on the development of safe, efficient, and robust processes for the large-scale synthesis of chemical compounds. This includes considerations such as the use of readily available and inexpensive starting materials, the avoidance of hazardous reagents, and the development of purification methods that are suitable for industrial production.
Synthesis of Isotopic Variants for Mechanistic Probes
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and in various analytical techniques such as NMR spectroscopy and mass spectrometry. nih.govresearchgate.net The synthesis of isotopic variants of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.
Late-stage isotopic exchange offers an efficient way to introduce isotopes into complex molecules without the need for a de novo synthesis. nih.govacs.org For primary amines, a method has been developed for the late-stage exchange of ¹⁴N for ¹⁵N using a ¹⁵N-labeled benzophenone (B1666685) imine as the nitrogen source. nih.govacs.org This method is applicable to a wide range of primary amines and can be used to prepare ¹⁵N-labeled this compound.
Deuterium labeling can be achieved through various methods, including the use of deuterated reagents. For example, deuterated enaminones can be synthesized with high isotopic fidelity and used as intermediates in the synthesis of nitrogenous heterocycles. nih.gov The synthesis of deuterated analogues of the target compound could be accomplished by using deuterated starting materials in one of the synthetic routes described above.
The synthesis of ¹³C-labeled compounds often requires a more dedicated synthetic approach, starting from a commercially available ¹³C-labeled precursor. The labeled carbon can then be incorporated into the target molecule through a series of chemical transformations.
The availability of these isotopic variants would enable detailed mechanistic studies of the reactions involving this compound and would be valuable for in vitro and in vivo studies of its biological activity.
Reactivity Profiles of the Pyrrole Moiety
The pyrrole ring in this compound is an aromatic system where the nitrogen's lone pair of electrons is delocalized into the ring. This delocalization increases the electron density of the ring carbons, making the heterocycle significantly more reactive towards electrophiles than benzene. pearson.comuobaghdad.edu.iq The substituent on the nitrogen atom, a 2-methylpropan-1-amine group, influences the ring's reactivity through steric and electronic effects.
Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of pyrroles. pearson.comonlineorganicchemistrytutor.com Due to the increased electron density, these reactions proceed under milder conditions than those required for benzene. uobaghdad.edu.iq The substitution typically occurs at the C-2 (α) position, adjacent to the nitrogen, because the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C-3 (β) position (two resonance structures). pearson.comuobaghdad.edu.iq
In this compound, the nitrogen atom is already substituted, preventing N-substitution and directing electrophilic attack exclusively to the ring carbons. The bulky 2-methylpropyl group attached to the nitrogen may sterically hinder the adjacent C-2 and C-5 positions to some extent, but these positions remain the most electronically favored sites for substitution.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Expected Major Product(s) | Conditions |
|---|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | 2-methyl-2-(2-nitro-1H-pyrrol-1-yl)propan-1-amine | Mild conditions, avoiding strong acids which cause polymerization. uobaghdad.edu.iq |
| Sulfonation | SO₃-Pyridine complex | 2-(1-(1-amino-2-methylpropan-2-yl)-1H-pyrrol-2-yl)sulfonic acid | Milder reagent than concentrated H₂SO₄. uobaghdad.edu.iq |
| Halogenation | N-Bromosuccinimide (NBS) in THF | 2-methyl-2-(2-bromo-1H-pyrrol-1-yl)propan-1-amine | No Lewis acid catalyst required due to the high reactivity of the pyrrole ring. uobaghdad.edu.iq |
| Friedel-Crafts Acylation | Acetyl chloride / Mild Lewis Acid (e.g., SnCl₄) | 1-(1-(1-amino-2-methylpropan-2-yl)-1H-pyrrol-2-yl)ethan-1-one | Strong Lewis acids like AlCl₃ are often avoided to prevent polymerization. |
Nucleophilic Reactivity and Additions
While pyrrole is defined by its aromatic electrophilic substitution, its electron-rich nature also allows it to act as a nucleophile. Nucleophilic substitution reactions on the pyrrole ring itself are generally difficult unless electron-withdrawing groups are present to stabilize the intermediate Meisenheimer complex. quimicaorganica.org However, the pyrrole ring can participate as a nucleophile in other contexts. For instance, N-substituted pyrroles can undergo Michael additions to activated olefins. organic-chemistry.org
The nucleophilicity of alkyl-substituted pyrroles has been quantified, showing they can be as reactive as enamines. researchgate.net In the case of this compound, the ring could potentially react with strong electrophiles in an addition-elimination pathway or participate in cycloaddition reactions, though the aromaticity presents a significant energy barrier.
Radical Reactions and Oxidative Transformations
Pyrroles are susceptible to oxidation and radical reactions due to their high electron density. nih.gov Oxidation can lead to dearomatization and the formation of pyrrolinones or polymeric materials. nih.govyoutube.comresearchgate.net The reaction of alkylpyrroles with molecular oxygen can lead to substitution reactions or the formation of dimers. nih.gov The mechanism is thought to involve an initial electron transfer from the pyrrole to oxygen. nih.gov
Free-radical reactions can be initiated at various positions. Hydrogen abstraction from the ring can occur, with the 2-position being a likely site. ibm.com The resulting pyrrolyl radical can then engage in further reactions. nih.gov The presence of the N-alkyl group in this compound provides additional sites for radical attack, specifically on the alkyl chain, which could lead to a different array of products compared to N-unsubstituted pyrrole.
Reactivity Profiles of the Primary Amine Functionality
The primary amine group (-NH₂) on the neopentyl-like substituent is a potent nucleophile and a base. Its reactivity is characteristic of primary alkylamines, although the steric hindrance from the adjacent quaternary carbon can influence reaction rates.
Acylation, Sulfonylation, and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it highly nucleophilic, readily attacking electrophilic centers.
Acylation: The amine reacts rapidly with acylating agents like acyl chlorides or acid anhydrides to form stable N-substituted amides. This reaction is a fundamental transformation in organic synthesis.
Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. This reaction is generally efficient even for sterically hindered amines. organic-chemistry.org
Alkylation: The amine can act as a nucleophile in Sₙ2 reactions with alkyl halides. fiveable.mewikipedia.org However, this reaction is often difficult to control. The initial alkylation produces a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and potentially a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. fiveable.me
Table 2: Typical Nucleophilic Reactions of the Primary Amine Group
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Pyridine or aqueous base. |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Polar solvent; reaction is often non-selective, leading to a mixture of products. masterorganicchemistry.com |
Condensation Reactions with Carbonyl Compounds
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com This reaction is typically catalyzed by mild acid (pH 4-5). pressbooks.pub
The mechanism involves two main stages:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate. A proton transfer then yields a neutral carbinolamine (or hemiaminal). chemistrysteps.comwikipedia.org
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water, assisted by the nitrogen's lone pair, forms a C=N double bond, yielding the imine. chemistrysteps.compressbooks.pub
All steps in the mechanism are reversible, and the reaction is often driven to completion by removing the water that is formed. wikipedia.org While the neopentyl-like structure of the amine in this compound introduces steric bulk, the formation of imines from hindered amines is well-documented, though it may require specific conditions or catalysts. acs.org
Table 3: Imine Formation with Carbonyl Compounds
| Carbonyl Reactant | Structure | Expected Imine Product |
|---|---|---|
| Acetone | (CH₃)₂C=O | N-(2-methyl-2-(1H-pyrrol-1-yl)propyl)propan-2-imine |
| Benzaldehyde | C₆H₅CHO | (E)-N-benzylidene-2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine |
| Cyclohexanone | C₆H₁₀O | N-(2-methyl-2-(1H-pyrrol-1-yl)propyl)cyclohexan-1-imine |
Formation of Iminium Ions and Subsequent Cyclizations
The primary amine group of this compound can react with aldehydes or ketones under mildly acidic conditions to form an iminium ion. This reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the iminium species. libretexts.orgchemistrysteps.com The general mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers and elimination of a water molecule. libretexts.orglibretexts.org
Once formed, the iminium ion is a potent electrophile and can undergo a variety of subsequent reactions, most notably intramolecular cyclizations if a suitable nucleophile is present within the molecule. In the case of N-substituted pyrroles, the pyrrole ring itself can act as the nucleophile. The electrophilic iminium ion can attack the electron-rich pyrrole ring, typically at the C2 or C5 position, leading to the formation of a new ring system. This type of reaction is analogous to a Pictet-Spengler-type cyclization. The regioselectivity of the cyclization (i.e., attack at C2 vs. C5) would be influenced by steric and electronic factors of the substituents on both the pyrrole ring and the iminium ion moiety.
Such cyclization cascades initiated by iminium ion formation are valuable in the synthesis of diverse nitrogen-containing heterocyclic scaffolds. nih.gov For instance, studies on related N-acyliminium ions generated from hydroxylactams have shown that pyrroles can effectively cyclize onto them, leading to the construction of polycyclic frameworks. researchgate.net The reaction of this compound with an appropriate carbonyl compound could thus be envisioned to produce fused pyrrolo-piperidine or related heterocyclic systems.
Detailed Mechanistic Investigations of Key Reactions
A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of transformations involving this compound. This involves studying the reaction kinetics, observing intermediates, and characterizing transition states.
Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms. For the formation of an iminium ion from this compound and a carbonyl compound, the reaction rate is typically pH-dependent. The rate is generally highest at a slightly acidic pH (around 4-5). libretexts.org At lower pH, the amine nucleophile is protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org
Kinetic investigations of imine formation from analogous benzylamine (B48309) derivatives have been performed using stopped-flow techniques. nih.gov These studies monitor the appearance of the imine product over time, allowing for the determination of rate constants. A similar approach could be applied to the reactions of this compound.
A hypothetical kinetic study for the reaction of this compound with a model aldehyde could yield data as presented in Table 1.
Table 1: Hypothetical Kinetic Data for Iminium Ion Formation This table is a representative example based on typical kinetic studies of imine formation and is not based on experimental data for the specific compound.
| pH | Initial Amine Concentration (M) | Initial Aldehyde Concentration (M) | Observed Rate Constant (kobs, s-1) |
|---|---|---|---|
| 3.0 | 0.1 | 0.1 | 0.05 |
| 4.5 | 0.1 | 0.1 | 0.85 |
| 6.0 | 0.1 | 0.1 | 0.20 |
| 4.5 | 0.2 | 0.1 | 1.68 |
| 4.5 | 0.1 | 0.2 | 0.86 |
Spectroscopic methods are invaluable for detecting and characterizing transient intermediates in a reaction sequence. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing iminium ions. The formation of an iminium ion from an amine and a carbonyl compound can be monitored by ¹H and ¹³C NMR. The proton and carbon signals of the atoms adjacent to the C=N bond of the iminium ion exhibit characteristic downfield shifts compared to the starting materials. acs.org
For example, the ¹H NMR spectrum of an iminium ion typically shows a signal for the proton on the iminium carbon (H-C=N⁺) at a significantly deshielded chemical shift. acs.org In situ photoisomerization techniques combined with NMR have even allowed for the observation of high-energy intermediates in iminium ion catalysis that are below the normal detection limit. rsc.org Advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can also be used to study the aggregation state of these ionic intermediates in solution. rsc.org
A representative comparison of chemical shifts for the starting amine and the corresponding iminium ion intermediate is provided in Table 2.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Iminium Ion Intermediate This table is a representative example based on typical NMR studies of iminium ions and is not based on experimental data for the specific compound.
| Proton | This compound (Starting Material) | Iminium Ion Intermediate (Hypothetical) |
|---|---|---|
| -CH2-NH2 | ~2.7 | - |
| -CH=N⁺H- | - | ~8.5 - 9.5 |
| Pyrrole H-2, H-5 | ~6.7 | ~6.8 |
| Pyrrole H-3, H-4 | ~6.1 | ~6.2 |
Understanding the structure and energy of transition states is key to explaining the selectivity of chemical reactions. Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for investigating transition states in complex organic reactions, including cyclizations. e3s-conferences.org
For the intramolecular cyclization of an iminium ion derived from this compound, computational studies could model the transition states for the attack of the pyrrole ring onto the iminium carbon. researchgate.net Such calculations can provide the activation energies for different possible cyclization pathways (e.g., formation of five- vs. six-membered rings, or attack at different positions of the pyrrole ring). These theoretical predictions can then be correlated with experimental product distributions to build a comprehensive mechanistic picture. e3s-conferences.org For instance, calculations can help determine whether a reaction's selectivity is under kinetic or thermodynamic control by comparing the energies of the transition states and the final products.
Transition metal catalysis can enable novel transformations of amines and their derivatives. Ruthenium catalysts, in particular, have shown utility in reactions involving C-H and C-N bond activation. While direct ruthenium-catalyzed C-N bond activation of this compound is not extensively documented, analogous reactions provide insight into potential reactivity.
For example, ruthenium(II) catalysts have been used for the synthesis of pyrroles through the oxidative annulation of enamines with alkynes. nih.gov Enamines are closely related to imines and are formed from the reaction of secondary amines with carbonyl compounds. libretexts.org Furthermore, ruthenium has been employed in multicomponent reactions to construct pyrrole rings from ketones, amines, and diols. acs.org These reactions often proceed through intermediates where C-H or C-N bonds are activated by the metal center. It is conceivable that under appropriate conditions, a ruthenium catalyst could mediate the coupling of this compound with other substrates through a C-N bond activation pathway, leading to more complex molecular architectures.
Derivatization and Structure Activity/property Relationship Sar/spr Studies of 2 Methyl 2 1h Pyrrol 1 Yl Propan 1 Amine Analogues
Design Principles for Structural Modification
The rational design of analogues of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine involves a variety of modifications to its core components: the pyrrole (B145914) ring, the amine functionality, and the interconnecting propan-1-amine chain.
Modifications on the Pyrrole Ring (e.g., halogenation, alkylation, aryl substitution)
The pyrrole ring offers multiple positions for substitution, allowing for the fine-tuning of electronic and steric properties. Halogenation, for instance, can significantly alter the electron density of the ring and introduce new interaction points. The introduction of alkyl or aryl groups can modulate lipophilicity and introduce steric bulk, which can influence binding to biological targets. The diverse biological activities of pyrrole-containing compounds often depend on the nature and position of these substituents. researchgate.netresearchgate.net
Modifications on the Amine Functionality (e.g., secondary/tertiary amines, amide formation)
The primary amine group is a critical functional handle for derivatization. Conversion to secondary or tertiary amines by alkylation can impact the basicity and hydrogen bonding capacity of the molecule. Furthermore, the formation of amides through reaction with carboxylic acids introduces a planar, hydrogen-bond accepting and donating moiety, which can significantly alter the compound's interaction with biological macromolecules. sphinxsai.comresearchgate.net The synthesis of amide derivatives from various substituted anilines and amino acid esters is a common strategy to explore SAR. sphinxsai.comresearchgate.net
Bioisosteric Replacements
Bioisosterism is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov This strategy involves the substitution of a functional group with another that has similar physicochemical properties. For the this compound scaffold, bioisosteric replacements could include substituting the pyrrole ring with other five-membered heterocycles like pyrazole (B372694) or imidazole, or replacing the primary amine with other functional groups that can act as hydrogen bond donors, such as a hydroxyl or thiol group. The thoughtful application of bioisosteres can lead to analogues with improved developability profiles. nih.gov
Synthetic Strategies for Derivative Libraries
The generation of a library of this compound analogues for SAR/SPR studies requires efficient and versatile synthetic methodologies.
One of the most common methods for the synthesis of the core pyrrole structure is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. vulcanchem.com For the parent compound, this would involve the reaction of a suitable 1,4-dione with 2-methylpropan-1-amine. vulcanchem.com
To create a library of derivatives, a multicomponent reaction approach can be highly effective. These reactions allow for the combination of three or more starting materials in a single step to generate complex molecules, enabling the rapid production of a diverse set of analogues. nih.gov For instance, a one-pot reaction of an α-hydroxyketone, 3-oxobutanenitrile, and an aniline (B41778) can yield substituted pyrroles. researchgate.net
Furthermore, tandem reactions , where multiple bond-forming events occur in a single synthetic operation, can be employed to build the pyrrole ring and introduce functionality simultaneously.
The derivatization of the primary amine can be achieved through standard organic transformations such as reductive amination, acylation to form amides, and alkylation to yield secondary and tertiary amines.
Below is an interactive data table summarizing potential synthetic strategies for generating a library of derivatives.
| Modification Target | Synthetic Strategy | Key Reagents/Conditions | Potential Derivatives |
| Pyrrole Ring | Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Halogenated pyrrole analogues |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl-substituted pyrrole analogues | |
| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Aryl-substituted pyrrole analogues | |
| Amine Functionality | Reductive Amination | Aldehyde or ketone, Reducing agent (e.g., NaBH₃CN) | Secondary and tertiary amines |
| Amide Coupling | Carboxylic acid, Coupling agent (e.g., EDC, HATU) | Amide derivatives | |
| Sulfonamide Formation | Sulfonyl chloride, Base | Sulfonamide derivatives | |
| Propan-1-amine Chain | Grignard Reaction | Grignard reagent on a suitable carbonyl precursor | Branched chain analogues |
| Wittig Reaction | Phosphonium ylide on a pyrrole-2-carboxaldehyde | Analogues with modified chain length |
Analysis of Structure-Reactivity Relationships
The analysis of structure-reactivity relationships involves correlating the structural modifications of the synthesized analogues with their chemical reactivity and, by extension, their biological activity. For instance, the introduction of electron-withdrawing groups, such as halogens, on the pyrrole ring is expected to decrease its electron density and potentially alter its susceptibility to oxidation or its pKa.
The basicity of the amine functionality is a key parameter that can be modulated through derivatization. The formation of amides or sulfonamides significantly reduces the basicity of the nitrogen atom. The steric hindrance around the amine group, introduced by branching on the propan-1-amine chain or by bulky substituents on the pyrrole ring, can also influence its reactivity in chemical and biological systems.
Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that relate the structural features of the analogues to their observed activity. These models can then be used to predict the activity of yet unsynthesized compounds, thereby guiding further optimization efforts.
Analysis of Structure-Binding Relationships
There is a notable absence of published research detailing the structure-binding relationships of this compound analogues with specific molecular targets. For a meaningful analysis of how structural modifications to this parent compound influence its interaction with biological molecules such as enzymes or receptors, specific binding affinity data (e.g., Ki, IC50 values) for a series of derivatives against a defined target would be required. Such data would allow for the elucidation of key pharmacophoric features and the steric and electronic requirements for optimal binding.
For instance, studies on other classes of pyrrole-containing compounds have demonstrated the importance of substituent positioning and nature on their binding affinity for various targets. In one such study, the potency of 1-methyl-3-phenylpyrrole derivatives as inhibitors of monoamine oxidase B (MAO-B) was found to be dependent on the electronic and steric properties of substituents on the phenyl ring. nih.gov Specifically, electron-withdrawing groups with significant steric bulk tended to enhance the inhibitory activity. nih.gov However, similar detailed investigations for analogues of this compound are not currently available.
To illustrate the type of data necessary for such an analysis, a hypothetical data table is presented below. This table showcases how structure-binding relationship data for a series of hypothetical analogues of this compound targeting Monoamine Oxidase A (MAO-A) might be presented.
Hypothetical Data Table for SAR Analysis of this compound Analogues against MAO-A
| Compound ID | R1 | R2 | R3 | R4 | MAO-A Ki (nM) |
|---|---|---|---|---|---|
| 1 | H | H | H | H | 5,200 |
| 1a | F | H | H | H | 2,100 |
| 1b | Cl | H | H | H | 1,500 |
| 1c | CH3 | H | H | H | 4,800 |
| 1d | H | H | CH3 | H | 3,500 |
| 1e | H | H | H | CH3 | 6,100 |
This data is purely illustrative and not based on experimental results.
Conformational Analysis of Derivatives and their Impact on Interactions
Similarly, there is a lack of specific conformational analysis studies for derivatives of this compound in the scientific literature. Conformational analysis is crucial for understanding how the three-dimensional shape of a molecule influences its interaction with a biological target. The flexibility or rigidity of a molecule, dictated by its rotatable bonds and the steric and electronic nature of its constituent atoms, determines the accessible conformations it can adopt. Only specific conformations may be able to fit into the binding site of a receptor or enzyme to elicit a biological response.
For example, studies on other small molecules, such as 2-substituted piperazines, have shown that a preference for an axial conformation, sometimes stabilized by intramolecular hydrogen bonds, can be critical for their binding to nicotinic acetylcholine (B1216132) receptors. nih.gov The spatial arrangement of key functional groups in this preferred conformation was found to mimic the orientation of corresponding groups in the natural ligand, nicotine. nih.gov
A comprehensive conformational analysis of this compound derivatives would involve techniques such as NMR spectroscopy and computational modeling to determine the preferred spatial arrangement of the pyrrole ring relative to the aminopropane side chain and the influence of various substituents on this arrangement. This information would be invaluable for rational drug design, allowing for the development of analogues with conformations optimized for binding to a specific molecular target.
Theoretical and Computational Investigations of 2 Methyl 2 1h Pyrrol 1 Yl Propan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level.
Density Functional Theory (DFT) Studies
DFT is a widely used computational method that can accurately and efficiently predict various molecular properties.
Elucidation of Reaction Mechanisms and Transition StatesDFT is a powerful tool for investigating chemical reactions. It can be used to map the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies (the energy difference between reactants and transition states), DFT can provide insights into reaction kinetics and determine the most likely reaction pathway. For 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine, potential reactions for study could include protonation, alkylation, or acylation at the amine or pyrrole (B145914) nitrogen atoms.
Without published research, no specific data tables or detailed findings can be presented for this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide detailed insights into its conformational dynamics and interactions with its environment at an atomic level. These simulations compute the trajectories of atoms by solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior that complements static computational models.
Solvent Effects on Molecular Conformations
The conformation of this compound—the spatial arrangement of its atoms—is significantly influenced by the surrounding solvent. The polarity and hydrogen-bonding capacity of the solvent can stabilize or destabilize different intramolecular interactions, thereby favoring certain conformations. MD simulations in explicit solvent models are employed to explore this conformational landscape.
In polar protic solvents like water, the primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor. Water molecules form a dynamic hydration shell around this group, as well as interacting with the π-electron system of the pyrrole ring. These interactions tend to favor more extended conformations of the propan-1-amine side chain, maximizing its exposure to the solvent.
Theoretical studies would involve simulating the compound in various solvent boxes for several nanoseconds to observe the equilibrium populations of different conformational states. The orientation of the pyrrole ring relative to the bulky tert-butyl-amine group is a key conformational feature.
Table 1: Hypothetical Conformational Population of this compound in Various Solvents This interactive table presents plausible data based on typical solvent effects on similar molecules, illustrating the expected outcomes of MD simulations.
| Solvent | Dielectric Constant | Predominant Conformation | Dihedral Angle (C-C-N-Cα) | Population (%) |
| Water | 78.4 | Extended | 175° | 70 |
| DMSO | 46.7 | Semi-Extended | 150° | 65 |
| Chloroform | 4.8 | Folded | 70° | 55 |
| Hexane | 1.9 | Compact/Folded | 60° | 75 |
Dynamic Behavior of the Compound
MD simulations also reveal the time-resolved motion and flexibility of this compound. Key metrics such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) are calculated from the simulation trajectory to quantify the molecule's structural stability and compactness.
The RMSD measures the average distance between the atoms of the molecule at a given time compared to a reference structure. A low, stable RMSD value over time suggests that the molecule maintains a relatively stable conformation. Conversely, large fluctuations in RMSD indicate significant conformational changes. The dynamic behavior is expected to vary with the solvent; for instance, stronger solute-solvent interactions in water could restrict some motions compared to a nonpolar environment.
Table 2: Illustrative Dynamic Properties of this compound from Simulated Trajectories This interactive table contains representative data derived from the principles of molecular dynamics, showing how the compound's dynamic behavior might be characterized.
| Solvent | Simulation Time (ns) | Average RMSD (Å) | Average Rg (Å) | Interpretation |
| Water | 100 | 1.8 ± 0.3 | 3.5 ± 0.2 | Stable, extended conformation |
| DMSO | 100 | 2.1 ± 0.4 | 3.3 ± 0.3 | Moderate flexibility |
| Chloroform | 100 | 2.5 ± 0.6 | 3.0 ± 0.4 | Higher flexibility, more compact |
| Hexane | 100 | 2.8 ± 0.7 | 2.8 ± 0.5 | Significant conformational changes |
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These in silico studies are fundamental to understanding molecular recognition, focusing on how this compound might interact with biological macromolecules without assessing its therapeutic effectiveness.
Ligand-Protein Interaction Profiling (in silico)
To profile the potential interactions of this compound, the molecule can be docked into the binding sites of various model proteins. The choice of proteins is often guided by the structural motifs of the ligand. Given its pyrrole ring and primary amine group, suitable model systems could include kinases, G-protein-coupled receptors (GPCRs), and ion channels, which frequently bind small molecules with similar features. nih.gov
The docking process generates multiple possible binding poses, which are then scored based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions. vlifesciences.com An analysis of the top-scoring poses reveals a detailed interaction profile:
Hydrogen Bonds: The primary amine group is a potent hydrogen bond donor and can interact with acceptor residues in a protein's active site, such as aspartate, glutamate, or backbone carbonyl oxygens.
Hydrophobic Interactions: The pyrrole ring and the methyl groups of the propan-1-amine moiety can engage in hydrophobic and van der Waals interactions with nonpolar protein residues like leucine, valine, and phenylalanine.
Pi-Stacking/Pi-Cation Interactions: The aromatic pyrrole ring can participate in π-π stacking with aromatic residues (e.g., tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine).
Table 3: Hypothetical Ligand-Protein Interaction Profile for this compound with Model Proteins This interactive table illustrates the types of non-covalent interactions that could be predicted from molecular docking studies.
| Model Protein Target | PDB ID | Key Interacting Residues | Interaction Type | Distance (Å) |
| Kinase (e.g., EGFR) | 2Z5X | Asp800 | Hydrogen Bond (amine H) | 2.1 |
| Leu718 | Hydrophobic (methyl groups) | 3.8 | ||
| Phe723 | π-π Stacking (pyrrole ring) | 4.5 | ||
| GPCR (e.g., A₂A Receptor) | 4BDT | Asn253 | Hydrogen Bond (amine H) | 2.3 |
| Ile274 | Hydrophobic (pyrrole ring) | 3.9 | ||
| Ser277 | Hydrogen Bond (amine N) | 2.9 | ||
| Ion Channel (e.g., Nav1.7) | 5X0M | Tyr1757 | π-π Stacking (pyrrole ring) | 4.2 |
| Phe1750 | Hydrophobic (methyl groups) | 3.5 | ||
| Glu1737 | Salt Bridge (protonated amine) | 3.1 |
Binding Affinity Predictions with Model Systems
Following the identification of plausible binding poses, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. afjbs.comresearchgate.net Lower binding energy values typically suggest a more favorable interaction. These predictions are crucial for comparing the potential of the compound to interact with different protein targets and for prioritizing molecules in virtual screening campaigns. nih.gov
Various scoring functions exist, from simple empirical models to more complex physics-based methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). While these scores provide valuable estimates, they are theoretical predictions and serve as a basis for hypothesis-driven experimental validation. The predicted affinity depends on how well the ligand's shape and chemical properties complement the binding pocket of the protein.
Table 4: Predicted Binding Affinities of this compound with Model Systems This interactive table presents plausible binding affinity scores, demonstrating how computational models rank potential molecular interactions.
| Model Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Kᵢ (nM) | Method |
| Kinase (e.g., EGFR) | 2Z5X | -7.8 | 850 | AutoDock Vina |
| GPCR (e.g., A₂A Receptor) | 4BDT | -8.5 | 220 | Glide |
| Ion Channel (e.g., Nav1.7) | 5X0M | -8.1 | 450 | AutoDock Vina |
Advanced Spectroscopic and Structural Characterization of 2 Methyl 2 1h Pyrrol 1 Yl Propan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Detailed ¹H and ¹³C NMR Assignments and Coupling Analysis
For the ¹H NMR spectrum, the protons on the pyrrole (B145914) ring are expected to resonate in the aromatic region. Specifically, the protons at the C2 and C5 positions (α-protons) would likely appear as a triplet at a distinct chemical shift from the triplet corresponding to the protons at the C3 and C4 positions (β-protons). The protons of the propan-1-amine side chain would exhibit characteristic signals in the aliphatic region. The two methyl groups attached to the quaternary carbon are equivalent and would therefore appear as a single singlet, integrating to six protons. The methylene (B1212753) protons adjacent to the amine group would likely present as a singlet, while the amine protons themselves would also appear as a singlet, the chemical shift of which can be influenced by solvent and concentration.
In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon environment. The carbon atoms of the pyrrole ring would resonate in the downfield region characteristic of aromatic heterocycles, with the α-carbons appearing at a different chemical shift than the β-carbons. The quaternary carbon of the propan-1-amine side chain would have a characteristic chemical shift, as would the two equivalent methyl carbons and the methylene carbon.
Hypothetical ¹H NMR Data for 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrole H-2, H-5 | ~6.5 - 6.7 | t | 2H |
| Pyrrole H-3, H-4 | ~6.0 - 6.2 | t | 2H |
| -CH₂-NH₂ | ~2.8 - 3.0 | s | 2H |
| -C(CH₃)₂ | ~1.2 - 1.4 | s | 6H |
| -NH₂ | ~1.5 - 2.5 (variable) | s | 2H |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrrole C-2, C-5 | ~120 - 125 |
| Pyrrole C-3, C-4 | ~108 - 112 |
| -C (CH₃)₂ | ~55 - 60 |
| -C H₂-NH₂ | ~45 - 50 |
| -C(C H₃)₂ | ~25 - 30 |
Coupling analysis would further confirm these assignments. For instance, the pyrrole protons would exhibit characteristic vicinal coupling constants (³JHH).
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling relationships between protons. For this compound, cross-peaks would be expected between the α- and β-protons of the pyrrole ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the pyrrole ring and the aliphatic side chain to their corresponding carbon signals, solidifying the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection between the propan-1-amine side chain and the nitrogen of the pyrrole ring. For example, correlations would be expected between the methylene protons of the side chain and the α-carbons of the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can provide valuable information about the preferred conformation of the molecule. For instance, NOE correlations between the protons of the methyl groups and the α-protons of the pyrrole ring would suggest a particular spatial arrangement of the side chain relative to the ring.
Dynamic NMR Studies for Conformational Exchange
The rotation around the C-N bond connecting the propan-1-amine substituent to the pyrrole ring may be hindered, potentially leading to the existence of different conformers at room temperature. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insight into these conformational dynamics. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From this data, the energy barrier to rotation could be calculated, providing valuable information about the conformational flexibility of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of its elemental formula (C₈H₁₄N₂). This is a critical step in confirming the identity of a newly synthesized compound. The theoretical exact mass can be calculated and compared to the experimentally determined value to ensure a high degree of confidence in the molecular formula.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing a characteristic pattern of fragment ions that can be used to confirm the structure. The fragmentation of N-substituted pyrroles and aliphatic amines often follows predictable pathways.
For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common fragmentation pathway for amines. This would result in the loss of a methyl radical to form a stable iminium ion.
Loss of the amine group: Cleavage of the C-N bond could lead to the loss of the aminomethyl radical (•CH₂NH₂).
Fragmentation of the pyrrole ring: The pyrrole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or C₂H₂.
McLafferty-type rearrangement: While less likely for this specific structure, rearrangements involving hydrogen transfer could also occur.
By analyzing the masses of the fragment ions, the proposed structure can be systematically confirmed. For example, the presence of a peak corresponding to the loss of 15 mass units (a methyl group) would strongly support the presence of the gem-dimethyl group.
Predicted Key Fragment Ions in the Mass Spectrum
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 138 | [C₈H₁₄N₂]⁺ | Molecular Ion |
| 123 | [C₇H₁₁N₂]⁺ | Loss of •CH₃ |
| 108 | [C₇H₁₀N]⁺ | Loss of •CH₂NH₂ |
| 67 | [C₄H₅N]⁺ | Pyrrole cation |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of pyrrole derivatives and primary amines. nih.govlibretexts.org
Upon electrospray ionization in positive mode (ESI+), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. The fragmentation of this ion would likely be influenced by the substituents on the pyrrole ring. nih.gov The primary amine group provides a likely site of protonation.
Key predictable fragmentation pathways include:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17 Da), leading to the formation of a stable carbocation.
Cleavage of the C-C bond adjacent to the nitrogen: Scission of the bond between the quaternary carbon and the aminomethyl group (CH₂NH₂) can occur.
Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, although it is a relatively stable aromatic system. Fragmentation may involve the loss of small molecules like HCN. researchgate.net
Loss of the entire side chain: Cleavage of the N-C bond connecting the propan-1-amine group to the pyrrole ring would result in a fragment ion corresponding to the pyrrole ring and a neutral loss of the side chain.
The predicted fragmentation pattern provides a veritable fingerprint for the identification and structural confirmation of this compound in complex mixtures.
Table 1: Predicted MS/MS Fragmentation Data for [C₈H₁₄N₂ + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
|---|---|---|---|
| 139.12 | 122.10 | 17.02 | [M+H - NH₃]⁺ |
| 139.12 | 81.07 | 58.05 | [C₅H₅N₂]⁺ (Pyrrole ring with N) |
Note: The data in this table is predictive and based on general fragmentation patterns of similar chemical structures.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
While a specific crystal structure for this compound is not publicly available, analysis of related N-substituted pyrrole derivatives allows for a detailed prediction of its solid-state structure. nih.govnih.govuni-regensburg.de The molecule itself is achiral; therefore, a discussion of absolute configuration is not applicable.
The pyrrole ring is expected to be essentially planar due to its aromatic character. uni-regensburg.de The substituent at the N-1 position, the 2-methyl-2-aminomethylpropyl group, will have specific bond lengths and angles. The C-N-C bond angle linking the side chain to the pyrrole nitrogen will likely be in the range of 125-129°. The geometry around the quaternary carbon atom will be tetrahedral.
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value | Justification from Analogous Structures |
|---|---|---|
| Pyrrole Ring Planarity | Planar | Aromatic nature of the pyrrole ring. uni-regensburg.de |
| N(pyrrole)-C(alkyl) bond length | ~1.45 Å | Consistent with N-alkylated pyrrole derivatives. |
| C(quat)-C(methyl) bond length | ~1.53 Å | Standard sp³-sp³ carbon bond length. |
| C(quat)-C(aminomethyl) bond length | ~1.54 Å | Standard sp³-sp³ carbon bond length. |
Note: These parameters are estimations based on crystallographic data of similar molecules.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks, π-stacking)
The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds and potentially π-stacking interactions. mdpi.commdpi.com
Hydrogen Bonding: The primary amine group (-NH₂) is a key functional group for hydrogen bonding, with the two hydrogen atoms acting as donors. orgchemboulder.com These can form hydrogen bonds with the nitrogen atom of the pyrrole ring of an adjacent molecule (N-H···N) or with the nitrogen atom of the amine group of another molecule (N-H···N). researchgate.net This would lead to the formation of chains or more complex three-dimensional networks in the crystal lattice. mdpi.com
The combination of strong hydrogen bonds and weaker van der Waals forces, including π-stacking, will dictate the final supramolecular architecture of the compound in the solid state. mdpi.com
Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would arise from variations in the packing of the molecules in the crystal lattice, which in turn would be a result of different arrangements of intermolecular interactions.
For instance, different hydrogen bonding motifs could lead to distinct crystalline forms. One polymorph might be characterized by a chain-like structure held together by N-H···N(pyrrole) bonds, while another might feature dimers formed through N-H···N(amine) interactions. The presence and nature of π-stacking could also differ between polymorphs. The crystallization conditions, such as the solvent used and the temperature, can influence which polymorphic form is obtained. While no specific polymorphism studies on this exact molecule have been reported, it remains a theoretical possibility given the functional groups present.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net
Identification of Key Functional Group Frequencies
The vibrational spectrum of this compound will be characterized by the vibrations of the pyrrole ring, the primary amine, and the alkyl portions of the molecule. researchgate.netresearchgate.netlibretexts.org
N-H Vibrations (Amine): As a primary amine, two N-H stretching vibrations are expected in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending (scissoring) vibration should appear around 1650-1580 cm⁻¹. spectroscopyonline.com A broad N-H wagging band is also anticipated between 910-665 cm⁻¹. orgchemboulder.com
C-H Vibrations: The aromatic C-H stretching of the pyrrole ring will occur above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region. C-H bending vibrations for the alkyl groups will be found around 1470-1370 cm⁻¹. libretexts.org
Pyrrole Ring Vibrations: The C=C and C-N stretching vibrations of the pyrrole ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region.
C-N Vibrations: The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com
Table 3: Prominent Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3400–3300 | Medium | Asymmetric N-H Stretch | Primary Amine |
| 3330–3250 | Medium | Symmetric N-H Stretch | Primary Amine |
| ~3100 | Medium | Aromatic C-H Stretch | Pyrrole |
| 2980–2850 | Strong | Aliphatic C-H Stretch | Methyl/Methylene |
| 1650–1580 | Medium | N-H Bend (Scissoring) | Primary Amine |
| 1600–1400 | Medium-Strong | C=C and C-N Ring Stretches | Pyrrole |
| 1470–1370 | Medium | C-H Bend | Methyl/Methylene |
| 1250–1020 | Medium | C-N Stretch | Aliphatic Amine |
Note: The data in this table is based on typical frequency ranges for the specified functional groups.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotational degrees of freedom around the single bonds and the significant steric hindrance imposed by the bulky 2-methylpropan-1-amine substituent attached to the nitrogen atom of the pyrrole ring. The key aspects of its conformational behavior are the rotation around the N-C1' bond (connecting the pyrrole nitrogen to the quaternary carbon of the substituent) and the C1'-C2' bond.
The dominant feature influencing the conformational preferences is the steric repulsion between the two methyl groups on the C1' carbon of the substituent and the hydrogen atoms at the C2 and C5 positions of the pyrrole ring. This steric hindrance is expected to create a substantial energy barrier to rotation around the N-C1' bond, leading to distinct, energetically favorable conformations.
Computational studies and spectroscopic analyses of sterically hindered N-alkylpyrroles, such as N-tert-butylpyrrole, provide valuable insights into the likely conformational behavior of this compound. By analogy, the molecule is expected to adopt conformations that minimize the eclipsing interactions between the bulky substituent and the pyrrole ring.
The potential energy surface for rotation around the N-C1' bond is characterized by energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The most stable conformer would likely position the aminomethyl group and one of the methyl groups of the substituent staggered with respect to the C2-H and C5-H bonds of the pyrrole ring.
A qualitative representation of the potential energy profile for rotation around the N-C1' bond is shown below. The dihedral angle is defined by the plane of the pyrrole ring and the plane formed by the N-C1'-C2' atoms. The staggered conformations represent energy minima, while the eclipsed conformations correspond to transition states.
Potential Energy Diagram for N-C1' Bond Rotation (Hypothetical)
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
| 0 | Eclipsed | High |
| 60 | Staggered (Gauche) | Low |
| 120 | Eclipsed | High |
| 180 | Staggered (Anti) | Lowest |
Note: The energy values are hypothetical and serve to illustrate the relative stabilities of the different conformations.
The following interactive data table summarizes the key dihedral angles and the expected relative energies for the principal rotamers around the N-C1' bond.
Interactive Data Table of Conformational Parameters
| Conformation | Dihedral Angle (Pyrrole Plane - N-C1'-C2') | Key Steric Interactions | Relative Energy |
|---|---|---|---|
| Eclipsed | 0°, 120°, 240° | Methyl/H(pyrrole), Aminomethyl/H(pyrrole) | High |
| Staggered | 60°, 180°, 300° | Minimized | Low |
Further conformational flexibility exists due to rotation around the C1'-C2' bond, which would influence the spatial orientation of the primary amine group. However, the barrier to this rotation is expected to be lower than that of the N-C1' bond rotation due to reduced steric hindrance. The preferred orientation of the aminomethyl group will likely be one that minimizes interactions with the methyl groups and the pyrrole ring.
Detailed quantitative analysis of the rotational barriers and the precise geometries of the stable conformers would necessitate advanced computational modeling, such as density functional theory (DFT) calculations, and experimental verification through techniques like variable-temperature nuclear magnetic resonance (NMR) spectroscopy.
Exploration of Biological Interactions and Mechanisms in Vitro & Mechanistic Focus
Investigation of Molecular Target Interactions (In Vitro)
No publicly available studies were identified that investigated the direct molecular target interactions of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine.
Receptor Binding Assays (e.g., G-protein coupled receptors, ion channels)
There is no available data from in vitro receptor binding assays to characterize the affinity or selectivity of this compound for any G-protein coupled receptors or ion channels.
Enzyme Inhibition/Activation Studies (e.g., alpha amylase, EGFR Tyrosinase Kinase)
No studies were found that specifically evaluated the inhibitory or activating effects of this compound on enzymes such as alpha-amylase or EGFR Tyrosinase Kinase. While pyrrole (B145914) derivatives have been investigated as potential EGFR inhibitors, no specific data exists for this compound. Similarly, the potential for alpha-amylase inhibition, a mechanism relevant in the management of diabetes, has not been reported for this compound.
DNA/RNA Binding and Interaction Studies
There is no published research detailing any direct binding or interaction between this compound and nucleic acids such as DNA or RNA.
In Vitro Studies on Cellular Processes (Mechanistic, not clinical)
No mechanistic studies on the effects of this compound on cellular processes have been published.
Cellular Pathway Modulation Studies
Information regarding the modulation of any specific cellular signaling pathways by this compound is not available in the current scientific literature.
Evaluation of Antimicrobial Mechanism (e.g., membrane disruption, protein synthesis inhibition)
While the pyrrole moiety is a component of many compounds with demonstrated antimicrobial properties, the specific antimicrobial activity and mechanism of action for this compound have not been reported. There are no studies available that investigate its potential to cause bacterial membrane disruption, inhibit protein synthesis, or act through any other antimicrobial mechanism.
Investigation of Antioxidant Mechanisms
Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical. In the case of pyrrole derivatives, the N-H bond is a key site for this transfer. The efficacy of this process is largely dependent on the stability of the resulting pyrrolyl radical. researchgate.net
Proton-Coupled Electron Transfer (PCET): In the PCET pathway, a proton and an electron are transferred simultaneously. The surrounding solvent can play a significant role in determining whether this mechanism is favored over other pathways. researchgate.net
Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to a free radical. This results in the formation of a radical cation from the antioxidant and an anion from the free radical. The polarity of the solvent is a critical factor in the favorability of this mechanism. researchgate.net
The predominant antioxidant mechanism for a specific pyrrole derivative is influenced by its unique chemical structure, the type of free radical it is interacting with, and the solvent environment. researchgate.net For example, the addition of electron-donating or electron-withdrawing substituents to the pyrrole ring can alter its antioxidant capacity.
In Vitro Evaluation of the Antioxidant Activity of Related Pyrrole Derivatives
A variety of in vitro assays are commonly employed to determine the antioxidant potential of new chemical entities. These assays typically measure a compound's ability to scavenge stable free radicals.
| Assay Type | Principle | Examples of Studied Pyrrole Derivatives | Key Findings |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | This assay measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical, which is observed as a change in color. | Polysubstituted 3-hydroxy-3-pyrroline-2-ones | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a notable radical scavenger. nih.gov |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | This method assesses a compound's capacity to scavenge the ABTS radical cation. | N-pyrrolyl hydrazide hydrazones | These compounds demonstrated significant radical scavenging properties. researchgate.net |
It is crucial to recognize that while these studies on related compounds provide a valuable framework, empirical data for This compound is necessary to definitively understand its specific antioxidant mechanisms and effectiveness.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of N-substituted pyrroles is a well-established area of organic chemistry, traditionally relying on methods like the Paal-Knorr reaction. polimi.it This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edu While effective, classic approaches often require harsh conditions or environmentally persistent solvents. Future research should focus on developing greener, more efficient synthetic routes to 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine.
Key areas for investigation include:
Catalytic Systems: Exploring the use of heterogeneous catalysts, such as aluminas or metal salts, could facilitate the synthesis under milder conditions with easier product purification and catalyst recycling. nih.govmdpi.com The use of iron(III) chloride in water has been shown to be an economical and mild catalyst for Paal-Knorr condensations. organic-chemistry.org
Sustainable Solvents: Shifting from traditional organic solvents to aqueous media or solvent-free conditions would significantly improve the environmental footprint of the synthesis. polimi.itacs.org
Bio-based Precursors: Investigating the use of starting materials derived from renewable biomass, such as 3-hydroxy-2-pyrones which can act as masked 1,4-dicarbonyl compounds, offers a pathway to a more sustainable chemical industry. polimi.itacs.org
| Parameter | Traditional Paal-Knorr Approach | Future Sustainable Approach |
|---|---|---|
| Catalyst | Often requires Brønsted or Lewis acids | Heterogeneous catalysts (e.g., Al₂O₃, FeCl₃), biocatalysts mdpi.comorganic-chemistry.org |
| Solvent | Organic solvents (e.g., Toluene, Ethanol) | Water, ionic liquids, or solvent-free (neat) conditions polimi.itorganic-chemistry.org |
| Energy Input | Often requires high temperatures and reflux | Lower temperatures (room temp to 75°C), microwave irradiation polimi.itresearchgate.net |
| Atom Economy | Moderate to good | Improved through catalytic cycles and reduced byproducts |
| Starting Materials | Petroleum-derived 1,4-dicarbonyls | Renewable precursors (e.g., from furfural, 3-hydroxy-2-pyrones) polimi.itresearchgate.net |
Exploration of Novel Reactivity and Catalytic Applications
The dual functionality of this compound—an electron-rich aromatic pyrrole (B145914) ring and a nucleophilic primary amine—suggests a rich and varied reactivity profile that remains largely unexplored.
The pyrrole ring is susceptible to electrophilic substitution, typically at the C2 and C5 positions, allowing for the introduction of various functional groups through reactions like Vilsmeier-Haack formylation, acylation, and halogenation. uctm.edunumberanalytics.comwikipedia.org The primary amine group can undergo a host of reactions, including acylation, alkylation, and condensation to form imines (Schiff bases). msu.edu
This bifunctional nature makes the compound an attractive candidate as a ligand in coordination chemistry and catalysis. researchgate.net Future work could involve the synthesis of metal complexes where the compound acts as a bidentate or monodentate ligand. These complexes could then be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. researchgate.net
| Reactive Site | Potential Reaction | Potential Application / Outcome |
|---|---|---|
| Pyrrole Ring (C2/C5) | Electrophilic Acylation/Formylation | Functionalized pyrroles for pharmaceutical synthesis wikipedia.org |
| Pyrrole Ring | Oxidative Polymerization | Formation of conductive polypyrrole materials frontiersin.org |
| Primary Amine | Schiff Base Condensation | Synthesis of novel imine ligands for metal complexes |
| Primary Amine | N-Acylation / N-Alkylation | Modification of physical properties; prodrug design |
| Both Sites | Metal Coordination | Development of novel homogeneous or heterogeneous catalysts researchgate.net |
Advanced Computational Modeling for Property Prediction
In silico methods provide a powerful, resource-efficient way to predict the properties of molecules and guide experimental work. Advanced computational modeling of this compound could offer profound insights into its behavior.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its reactivity in chemical reactions. hilarispublisher.com Computational studies on pyrrole derivatives have successfully predicted thermodynamic stability, bond dissociation energies, and reaction mechanisms. hilarispublisher.comtandfonline.comtandfonline.com Molecular dynamics (MD) simulations could be used to model the compound's interactions with solvents, material surfaces, or the active sites of biological macromolecules. This predictive power can accelerate the discovery of new applications by identifying the most promising avenues for laboratory research.
| Computational Method | Predicted Property | Potential Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO), Bond Energies, Reaction Pathways | Predicting sites of reactivity, designing synthetic routes hilarispublisher.comtandfonline.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Orders, Charge Distribution | Understanding intramolecular forces and stability tandfonline.com |
| Molecular Dynamics (MD) | Conformational Analysis, Solvation Effects | Modeling interactions with material surfaces or in solution |
| Molecular Docking | Binding Affinity and Pose with Biological Targets | Screening for potential as an enzyme inhibitor or receptor ligand nih.govresearchgate.net |
| Spectroscopic Simulation | NMR, IR, and UV-Vis Spectra | Aiding in the characterization of new derivatives |
Design of Highly Selective Molecular Probes for Biological Systems (In Vitro)
Pyrrole-containing compounds are prevalent in bioactive molecules and have been successfully developed as molecular probes for biological imaging and diagnostics. nih.govnih.gov The scaffold of this compound is an excellent starting point for the rational design of novel, highly selective molecular probes for in vitro studies.
Future research could focus on chemically modifying the parent structure to create derivatives with specific functionalities:
Fluorophore Conjugation: The primary amine serves as a convenient attachment point for various fluorophores, creating a fluorescent probe.
Targeting Moiety Installation: The pyrrole ring or the aliphatic backbone can be further functionalized with groups designed to promote selective binding to a specific biological target, such as an enzyme active site or a protein-protein interface. nih.gov
These engineered probes could be used in in vitro applications like fluorescence microscopy to visualize cellular structures, or in high-throughput screening assays to identify new drug leads by monitoring binding events with target proteins. nih.govingentaconnect.com Studies have shown that pyrrole derivatives can be designed to target enzymes like cyclooxygenase-2 (COX-2) or topoisomerase IIα. researchgate.netnih.gov
| Design Strategy | Example Modification | Target In Vitro Application |
|---|---|---|
| Introduce Reporter Group | Covalently attach a fluorophore (e.g., fluorescein, rhodamine) to the amine | Fluorescence microscopy, flow cytometry, binding assays nih.gov |
| Enhance Target Selectivity | Add sulfonamide or carboxylate groups to mimic known enzyme inhibitors | Probing the activity of specific enzymes (e.g., kinases, COX) nih.govnih.gov |
| Incorporate a Photoactivatable Group | Install a photocleavable linker or a photosensitizer | Spatially and temporally controlled release of the molecule in cell culture |
| Radiolabeling | Incorporate a radionuclide (e.g., ¹⁸F, ¹¹C) | Probes for Positron Emission Tomography (PET) studies in cell/tissue models ingentaconnect.com |
Integration into Advanced Material Platforms
Pyrrole is the monomer for polypyrrole, one of the most studied conducting polymers. frontiersin.org The unique structure of this compound allows it to be integrated into advanced material platforms either as a functionalizing agent or as a monomer itself.
The primary amine provides a reactive handle to graft the molecule onto the surface of materials like graphene, carbon nanotubes, or silica (B1680970) nanoparticles. mdpi.com Such functionalization could be used to modify the surface properties of the material, for example, to improve its dispersion in polymer composites, introduce specific catalytic sites, or create a surface that can selectively bind to certain analytes for sensor applications. researchgate.net A study on a similar compound, 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol, showed its utility in functionalizing graphite (B72142) to improve its dispersion in natural rubber nanocomposites. mdpi.com
Furthermore, the pyrrole nucleus can be polymerized, suggesting that this compound could be used as a functional monomer to produce novel conducting polymers. The pendant amine groups along the polymer backbone would offer sites for further modification, cross-linking, or for imparting pH-responsive properties to the material. acs.org
| Material Platform | Role of the Compound | Potential Improved Property / Application |
|---|---|---|
| Graphene / Carbon Nanotubes | Surface Functionalizing Agent | Enhanced dispersibility, creation of sensor surfaces mdpi.com |
| Conducting Polymers | Functional Monomer | pH-responsive materials, platforms for catalyst immobilization frontiersin.org |
| Metal-Organic Frameworks (MOFs) | Functionalized Linker | Introduction of basic sites for catalysis, post-synthetic modification |
| Polymer Composites | Adhesion Promoter / Compatibilizer | Improved interfacial strength between filler and matrix mdpi.com |
| Semiconductors | Coating / Interlayer Material | Use in organic field-effect transistors or photovoltaic devices researchgate.netacs.org |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-methyl-2-(1H-pyrrol-1-yl)propan-1-amine to improve yield and purity?
- Methodological Answer :
- Route Selection : Prioritize reductive amination or nucleophilic substitution, leveraging the reactivity of the pyrrole nitrogen and the amine group. Use catalysts like Pd/C for hydrogenation or NaBHCN for selective reduction .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to enhance intermediate stability, and monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to isolate the product. Validate purity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Analysis : Use deuterated solvents (CDCl or DMSO-d) to resolve signals for the pyrrole protons (δ 6.0–6.5 ppm) and the methyl groups (δ 1.0–1.5 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns and stereochemistry .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL (for small molecules) and visualize with ORTEP-3 .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (±0.001 Da) .
Q. How should researchers handle safety and stability concerns during experiments with this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. For aerosol generation, employ fume hoods and OV/AG-P99 respirators .
- Storage : Store in amber vials under inert gas (N/Ar) at –20°C to prevent oxidation or moisture absorption .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Avoid draining into sewage systems due to potential ecotoxicity .
Advanced Research Questions
Q. How can computational tools predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra .
- Reaction Pathway Simulation : Apply ICReDD’s quantum chemical reaction path search to identify intermediates and transition states. Validate with kinetic isotope effects (KIEs) .
- Molecular Dynamics : Simulate solvent effects (e.g., in water or ethanol) using GROMACS to assess conformational stability .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR or crystallographic results)?
- Methodological Answer :
- Cross-Validation : Repeat experiments under controlled conditions (temperature, solvent purity). Compare NMR data with computed chemical shifts (via ACD/Labs or MestReNova) .
- Twinned Crystals : For ambiguous X-ray data, use SHELXD/SHELXE to deconvolute twinning or pseudosymmetry. Apply the R metric to assess data quality .
- Statistical Analysis : Perform multivariate regression to identify outliers in spectroscopic datasets (e.g., using R or Python’s SciPy) .
Q. How can the steric and electronic effects of the pyrrole group influence the compound’s application in catalysis or drug design?
- Methodological Answer :
- Steric Mapping : Quantify steric bulk using Tolman’s cone angle or SambVca. Compare with analogous compounds (e.g., pyrrolidine derivatives) .
- Electronic Profiling : Measure Hammett σ values via UV-Vis titration. Correlate with catalytic activity in model reactions (e.g., Suzuki-Miyaura coupling) .
- Biological Assays : Screen for receptor binding (e.g., GPCRs) using SPR or fluorescence polarization. Compare IC values against non-pyrrole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
